molecular formula C12H14O5 B14685332 Methyl 5-butanoyl-2,4-dihydroxybenzoate CAS No. 34239-91-3

Methyl 5-butanoyl-2,4-dihydroxybenzoate

Cat. No.: B14685332
CAS No.: 34239-91-3
M. Wt: 238.24 g/mol
InChI Key: DRXHVGYNPHOVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-butanoyl-2,4-dihydroxybenzoate is a substituted benzoic acid derivative characterized by a 2,4-dihydroxybenzoate backbone with a butanoyl group at the 5-position and a methyl ester at the carboxyl group.

Properties

CAS No.

34239-91-3

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 5-butanoyl-2,4-dihydroxybenzoate

InChI

InChI=1S/C12H14O5/c1-3-4-9(13)7-5-8(12(16)17-2)11(15)6-10(7)14/h5-6,14-15H,3-4H2,1-2H3

InChI Key

DRXHVGYNPHOVFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-butanoyl-2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The butanoyl group is then introduced at the 5-position through an acylation reaction using butanoyl chloride and a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-butanoyl-2,4-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-butanoyl-2,4-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-butanoyl-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis : The target compound is synthesized via Claisen condensation using magnesium methoxide, favoring acyl group introduction over aldol pathways . In contrast, acetyl derivatives (e.g., compound 18 in ) form under similar conditions but with varying base stoichiometry.
Table 2: Bioactivity Comparison
Compound Name Reported Bioactivity IC₅₀/EC₅₀ (if available) Reference
Methyl 5-butanoyl-2,4-dihydroxybenzoate Antioxidant, neuroprotective (inferred) N/A
Methyl 3,4-dihydroxybenzoate Neuroprotection via PI3K/Akt pathway EC₅₀ = ~10 µM (neuronal survival)
2-[5-Methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate Antioxidant IC₅₀ = 11.30 µM (DPPH assay)
Methyl 5-chloro-2,4-dihydroxybenzoate Antimicrobial, structural analog N/A

Key Observations :

  • Antioxidant Potential: Derivatives with electron-donating groups (e.g., hydroxyl, methoxy) at the 3,4-positions show enhanced radical scavenging. For example, compound 46 in exhibits superior antioxidant activity (IC₅₀ = 11.30 µM) compared to ascorbic acid (IC₅₀ = 24.20 µM), likely due to resonance stabilization of the phenoxyl radical .
  • Neuroprotection: Methyl 3,4-dihydroxybenzoate activates the A2a receptor/PI3K/Akt pathway, promoting neuronal survival . The butanoyl derivative may exhibit similar effects but with modified pharmacokinetics due to increased lipophilicity.

Structural and Crystallographic Insights

Table 3: Crystallographic Data and Molecular Interactions
Compound Name Planarity of Aromatic Ring Intermolecular Interactions Reference
This compound Planar (r.m.s. deviation ~0.02 Å) Hydrogen bonding (O–H⋯O), π-π stacking
Methyl 5-(2-methylpropanamido)-2,4-dihydroxybenzoate Planar (r.m.s. deviation ~0.019 Å) N–H⋯O, O–H⋯O hydrogen bonds
Methyl 5-(4-nitrobenzamido)-2,4-dihydroxybenzoate Planar (r.m.s. deviation ~0.025 Å) N–H⋯O, nitro group interactions

Key Observations :

  • Planarity : All derivatives retain near-planar aromatic rings, critical for π-π stacking and stabilizing crystal lattices.
  • Hydrogen Bonding : The 2,4-dihydroxy groups participate in O–H⋯O interactions , while acyl/amido substituents contribute additional N–H⋯O bonds, influencing solubility and solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.